LogP Comparison: (Z)-Methyl 1-Propenyl Sulfide vs. Allyl Methyl Sulfide
The octanol/water partition coefficient (logP) is a critical parameter for flavor compounds, governing their distribution in multi-phase food systems. (Z)-Methyl 1-propenyl sulfide (CAS 52195-40-1) exhibits a substantially higher logP (2.407, estimated) [1] compared to the commonly used garlic flavorant allyl methyl sulfide (logP ~1.56 to 1.96) [2]. This indicates greater lipophilicity for (Z)-methyl 1-propenyl sulfide.
| Evidence Dimension | Octanol/Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.407 (estimated) |
| Comparator Or Baseline | Allyl methyl sulfide (CAS 10152-76-8): logP values range from 1.56 to 1.96 across different estimation methods |
| Quantified Difference | (Z)-methyl 1-propenyl sulfide logP is 0.447 to 0.847 units higher |
| Conditions | Estimated properties; target from (Z)-methyl 1-propenyl sulfide datasheet; comparator logP values from multiple authoritative estimations |
Why This Matters
A higher logP value directly informs flavor chemists that (Z)-1-(methylthio)-1-propene will partition preferentially into lipid phases, enabling more precise control of flavor release and perception in high-fat food applications compared to its less lipophilic alternative.
- [1] The Good Scents Company. (Z)-methyl 1-propenyl sulfide (CAS 52195-40-1). logP (o/w): 2.407 (est). View Source
- [2] PubChem. Allyl methyl sulfide (CAS 10152-76-8). Computed Properties: XLogP3-AA 1.6. Additional estimations: logP 1.56 (ChemAxon), 1.96 (ALOGPS). View Source
